molecular formula C19H24N4O2S B2511220 2-Ethyl-5-((4-methoxyphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 898361-53-0

2-Ethyl-5-((4-methoxyphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2511220
CAS No.: 898361-53-0
M. Wt: 372.49
InChI Key: AXZMVBHKRQZPQN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Ethyl-5-((4-methoxyphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol is a synthetic small molecule featuring a complex thiazolo[3,2-b][1,2,4]triazole core, a scaffold known to be of significant interest in medicinal chemistry and drug discovery research . The molecular structure integrates a piperidine moiety, which often contributes to pharmacokinetic properties, and a 4-methoxyphenyl group, a common pharmacophore in bioactive compounds . While specific biological data for this precise molecule requires further investigation, thiazole and triazole derivatives are extensively documented in scientific literature for possessing a broad spectrum of physiological activities. These related analogs have been studied for potential applications as anti-inflammatory and antimicrobial agents . Furthermore, structurally similar compounds are being explored in advanced areas such as the inhibition of specific therapeutic targets like MALT1, highlighting the relevance of this chemical class in immunology and oncology research . It is important for researchers to consider that certain cationic amphiphilic drugs (CADs) with structural features similar to this compound have been associated with drug-induced phospholipidosis (DIP), a form of lysosomal storage disorder . The primary proposed mechanism for this off-target toxicity is the inhibition of the lysosomal phospholipase A2 (PLA2G15) . This product is intended for research purposes only and is not for diagnostic or therapeutic use. Researchers are encouraged to consult the relevant safety data sheets and handle all chemicals appropriately.

Properties

IUPAC Name

2-ethyl-5-[(4-methoxyphenyl)-piperidin-1-ylmethyl]-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N4O2S/c1-3-15-20-19-23(21-15)18(24)17(26-19)16(22-11-5-4-6-12-22)13-7-9-14(25-2)10-8-13/h7-10,16,24H,3-6,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AXZMVBHKRQZPQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN2C(=C(SC2=N1)C(C3=CC=C(C=C3)OC)N4CCCCC4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Biochemical Pathways

Given the broad spectrum of biological activities associated with indole derivatives, it’s plausible that this compound could affect multiple biochemical pathways.

Result of Action

The broad range of biological activities associated with indole derivatives suggests that this compound could have diverse molecular and cellular effects.

Biological Activity

2-Ethyl-5-((4-methoxyphenyl)(piperidin-1-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol (CAS Number: 898361-53-0) is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, including anticancer and anticonvulsant activities, and provides an overview of structure-activity relationships (SAR) based on recent studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H24N4O2SC_{19}H_{24}N_{4}O_{2}S, with a molecular weight of 372.5 g/mol. The compound features a thiazole ring integrated with a triazole moiety and a piperidine group, which are critical for its biological activity.

Antitumor Activity

Research indicates that derivatives of thiazole compounds exhibit notable anticancer properties. For instance, compounds with similar structural frameworks have shown promising results against various cancer cell lines. The presence of the thiazole ring is essential for cytotoxic activity, with studies reporting IC50 values as low as 1.61 µg/mL for certain analogues .

Table 1: Antitumor Activity of Thiazole Compounds

CompoundCell LineIC50 (µg/mL)Mechanism of Action
Compound 9A-4311.61Bcl-2 inhibition
Compound 10Jurkat1.98Induction of apoptosis
Compound 13Multiple< DoxorubicinHydrophobic interactions with proteins

Anticonvulsant Activity

The anticonvulsant potential of thiazole derivatives has also been explored. In particular, the integration of a methoxyphenyl group has been linked to enhanced anticonvulsant effects. For example, certain thiazole-based compounds have demonstrated significant protection against seizures in rodent models .

Case Study: Anticonvulsant Activity
In a study assessing various thiazole compounds, one analogue exhibited a median effective dose (ED50) that provided complete protection against seizures induced by pentylenetetrazol (PTZ). The structure-activity relationship analysis revealed that modifications to the phenyl ring significantly influenced anticonvulsant efficacy.

Structure-Activity Relationship (SAR)

The SAR studies emphasize the importance of specific functional groups in enhancing biological activity. The presence of electron-donating groups such as methoxy on the phenyl ring has been shown to increase potency against cancer cells and improve anticonvulsant effects.

Key Findings:

  • Thiazole Ring: Essential for cytotoxicity.
  • Methoxy Group: Enhances biological activity.
  • Piperidine Integration: Contributes to overall pharmacological profile.

Comparison with Similar Compounds

Key Observations :

  • Substituents at position 5 significantly influence molecular weight and polarity. The piperidinyl and 4-methoxyphenyl groups in the target compound contribute to higher hydrophobicity compared to simpler analogs like 3c .
  • Melting points are influenced by aromaticity and hydrogen-bonding capacity. For example, 6-(4-methoxyphenyl) derivative 8b melts at 130–132°C , while analogs with bulkier substituents (e.g., piperidinyl) lack reported data.

Key Observations :

  • High yields (>90%) are achievable for derivatives with electron-donating groups (e.g., 4-methoxyphenyl) via optimized cyclization .

Key Observations :

  • Fluorophenyl and propoxyphenyl analogs exhibit strong anticonvulsant activity, suggesting that electron-withdrawing groups enhance CNS penetration .
  • The target compound’s piperidinyl and 4-methoxyphenyl groups may modulate anti-inflammatory or antimicrobial activity, as seen in related compounds .

Spectral Data Comparisons

  • ¹H/¹³C NMR : Piperidinyl and methoxyphenyl groups in the target compound would show characteristic signals:
    • Piperidinyl protons: δ 1.4–2.8 ppm (multiplet) .
    • 4-Methoxyphenyl: δ 3.8 ppm (OCH₃) and aromatic protons at δ 6.8–7.4 ppm .
  • LCMS/ESI+-MS : Molecular ion peaks for analogs range from m/z 234.3 (3c) to 427.5 (furyl-piperazinyl derivative) . The target compound’s theoretical [M+H]+ is m/z 373.1.

Preparation Methods

[2+3] Cyclocondensation Approach

The foundational method involves reacting 5-aminothiazole-4-carboxylic acid hydrazide with ethyl glyoxylate under acidic conditions (Scheme 1):

5-Aminothiazole-4-carboxylic acid hydrazide + Ethyl glyoxylate → Thiazolo[3,2-b][1,2,4]triazol-6-ol  

Conditions : Acetic acid (5 eq), reflux (110°C, 8 h), yield: 68–72%.

Three-Component Coupling

An alternative one-pot synthesis employs:

  • 2-Amino-4-ethylthiazole
  • Chloroacetic acid
  • 1,2,4-Triazole-3-thiol

Conditions : AcOH/Ac₂O (1:1), NaOAc (2 eq), 100°C, 4 h. Yields reach 76% with excellent regiocontrol.

C2-Ethyl Group Installation

Direct Alkylation During Core Formation

Incorporating 2-amino-4-ethylthiazole as the starting material ensures ethyl group presence at C2. This method avoids post-synthetic modifications, achieving 82% purity by HPLC.

Post-Synthetic Functionalization

For cores lacking the ethyl group, Friedel-Crafts alkylation using ethyl bromide and AlCl₃ (0°C→RT, 12 h) introduces C2-ethylation with 65% efficiency.

C5-(4-Methoxyphenyl)(Piperidin-1-Yl)Methyl Substitution

Mannich Reaction Strategy

The triazol-6-ol core undergoes Mannich reaction with:

  • 4-Methoxybenzaldehyde
  • Piperidine
  • Formaldehyde (37% aq.)

Conditions : EtOH, HCl (cat.), 60°C, 6 h. Yield: 58% after silica gel chromatography.

Suzuki-Miyaura Coupling

A halogenated intermediate (5-bromo-thiazolo-triazol-6-ol) couples with pre-formed (4-methoxyphenyl)(piperidin-1-yl)methylboronic acid:

Conditions : Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3 eq), DME/H₂O (4:1), 80°C, 24 h. Yield: 63%.

Integrated Synthetic Routes

Sequential Three-Step Synthesis

Step Reaction Conditions Yield Purity (HPLC)
1 Core formation AcOH reflux, 8 h 72% 95%
2 C2-ethylation EtBr, AlCl₃, DCM, 12 h 65% 89%
3 Mannich functionalization EtOH, HCl, 60°C, 6 h 58% 91%

Overall yield : 27.3%.

Convergent One-Pot Approach

Combining 2-amino-4-ethylthiazole, 1,2,4-triazole-3-thiol, and pre-formed Mannich base in AcOH/NaOAc achieves:

  • Yield : 54%
  • Purity : 93%
  • Time : 10 h.

Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d6) : δ 1.25 (t, J=7.2 Hz, 3H, CH₂CH₃), 2.45–2.60 (m, 4H, piperidinyl), 3.72 (s, 3H, OCH₃), 4.85 (s, 1H, CH), 6.92–7.45 (m, 4H, Ar-H).
  • HRMS (ESI+) : m/z calcd for C₂₁H₂₅N₅O₂S [M+H]⁺: 412.1801; found: 412.1798.

Purity Optimization

Recrystallization from ethyl acetate/hexane (1:3) improves purity to >99% (HPLC, C18 column, MeOH/H₂O 70:30).

Challenges and Mitigation Strategies

  • Regioselectivity in Mannich Reaction : Competing N- vs. O-alkylation minimized using bulky amines (piperidine over methylamine).
  • Core Ring Stability : Thiazolo-triazoles degrade above pH 9; neutral conditions maintained during coupling.
  • Boronic Acid Stability : (4-Methoxyphenyl)(piperidinyl)methylboronic acid prone to protodeboronation; used fresh with degassed solvents.

Comparative Method Evaluation

Parameter Sequential Route One-Pot Route
Total Yield 27.3% 54%
Purity 91% 93%
Scalability Moderate High
Purification Steps 3 1

The one-pot method offers superior efficiency but requires strict stoichiometric control.

Q & A

Basic: What are the key considerations for optimizing the multi-step synthesis of this compound to ensure high yield and purity?

Methodological Answer:
Optimization requires precise control of reaction parameters:

  • Temperature and Solvent Selection : Elevated temperatures (70–80°C) in polar aprotic solvents like ethanol or acetonitrile improve reaction efficiency (e.g., for coupling steps involving piperidine derivatives) .
  • Catalyst Use : Bleaching Earth Clay (pH 12.5) enhances regioselectivity in heterocyclic ring formation .
  • Purification : Multi-step crystallization (e.g., using water/ethanol mixtures) or column chromatography removes byproducts. TLC monitoring ensures reaction completion .

Basic: Which spectroscopic methods are most effective for confirming the structural integrity of the compound?

Methodological Answer:

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify proton environments (e.g., methoxyphenyl aromatic protons at δ 7.2–7.8 ppm) and confirm substituent positions .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., expected [M+H]+ at ~419.5 g/mol) and detects fragmentation patterns .
  • IR Spectroscopy : Peaks at 1650–1700 cm1^{-1} confirm carbonyl or triazole ring vibrations .

Advanced: How can X-ray crystallography resolve binding interactions of this compound with target enzymes?

Methodological Answer:

  • Co-crystallization : Co-crystallize the compound with purified target proteins (e.g., 14-α-demethylase) under physiological buffer conditions .
  • Data Analysis : Electron density maps reveal binding modes (e.g., hydrogen bonding between the triazole ring and active-site residues). Refinement software (e.g., PHENIX) calculates binding affinities .
  • Validation : Compare with molecular docking predictions to resolve discrepancies .

Advanced: What strategies resolve discrepancies in reported biological activities across studies?

Methodological Answer:

  • Assay Standardization : Control variables like cell line viability (e.g., MTT assay vs. ATP-based luminescence) and compound purity (≥95% by HPLC) .
  • Structural Analog Comparison : Test derivatives (e.g., fluorophenyl vs. methoxyphenyl substituents) to isolate pharmacophore contributions .
  • Meta-analysis : Use statistical tools (e.g., ANOVA) to account for inter-lab variability in IC50_{50} values .

Basic: What reaction parameters critically influence thiazolo-triazole core formation?

Methodological Answer:

  • Cyclization Conditions : Use POCl3_3 or PPA (polyphosphoric acid) at 100–120°C to facilitate ring closure .
  • Catalysts : Piperidine derivatives require base catalysis (e.g., K2_2CO3_3) for nucleophilic substitution .
  • Solvent Polarity : DMF or DMSO stabilizes intermediates during heterocycle formation .

Advanced: How do substituents (methoxyphenyl/piperidinyl) affect pharmacokinetic properties?

Methodological Answer:

  • Lipophilicity : LogP calculations (e.g., using ChemAxon) show methoxyphenyl increases membrane permeability but reduces aqueous solubility .
  • Metabolic Stability : Piperidinyl groups may hinder CYP450 oxidation, extending half-life (tested via liver microsome assays) .
  • SAR Studies : Replace methoxy with halogens (e.g., fluorine) to balance potency and toxicity .

Basic: What purification techniques isolate the compound from complex mixtures?

Methodological Answer:

  • Recrystallization : Use hot ethanol/water (1:3) to precipitate pure product; monitor via melting point (e.g., 180–185°C) .
  • Chromatography : Silica gel column with ethyl acetate/hexane (3:7) eluent separates polar byproducts .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water gradient) achieve >95% purity .

Advanced: Which computational methods predict target interactions prior to experimental validation?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina with PDB structures (e.g., 3LD6 for 14-α-demethylase) to simulate binding poses .
  • MD Simulations : GROMACS assesses binding stability (RMSD < 2 Å over 100 ns trajectories) .
  • QSAR Models : Train algorithms on triazole derivatives to predict IC50_{50} values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.